molecular formula C13H17NO2 B7944165 Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate CAS No. 528521-91-7

Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate

Cat. No.: B7944165
CAS No.: 528521-91-7
M. Wt: 219.28 g/mol
InChI Key: MNUCAAWKJBVDCA-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate is an organic compound with the molecular formula C13H17NO2. It is a derivative of cinnamic acid and contains a dimethylamino group attached to the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 4-(dimethylamino)benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate is unique due to its specific structural features, such as the presence of both an ester and a dimethylamino group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)10-7-11-5-8-12(9-6-11)14(2)3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUCAAWKJBVDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327182
Record name 2-Propenoic acid, 3-[4-(dimethylamino)phenyl]-, ethyl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528521-91-7
Record name 2-Propenoic acid, 3-[4-(dimethylamino)phenyl]-, ethyl ester, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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